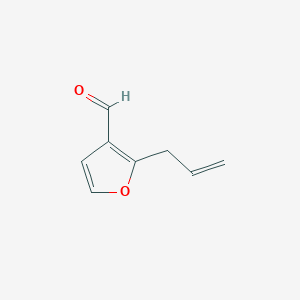![molecular formula C8H12F2N2O B13552019 3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13552019.png)
3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide is a synthetic compound that belongs to the class of azabicyclo compounds. These compounds are known for their unique bicyclic structure, which imparts significant biological activity. The compound is characterized by the presence of two fluorine atoms at the 3-position and a carboxamide group at the 8-position of the azabicyclo[3.2.1]octane scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms and the carboxamide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target, but generally, the compound can influence biological processes by altering the function of its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride: This compound is similar in structure but contains a hydrochloride group instead of a carboxamide group.
8-Azabicyclo[3.2.1]octane, 3-chloro-8-methyl-: Another similar compound with a chlorine atom and a methyl group at different positions.
Uniqueness
3,3-Difluoro-8-azabicyclo[321]octane-8-carboxamide is unique due to the presence of both fluorine atoms and a carboxamide group, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C8H12F2N2O |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide |
InChI |
InChI=1S/C8H12F2N2O/c9-8(10)3-5-1-2-6(4-8)12(5)7(11)13/h5-6H,1-4H2,(H2,11,13) |
InChI Key |
QXHUOPDQJNSTLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


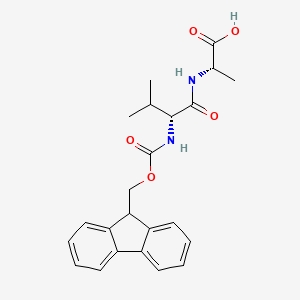
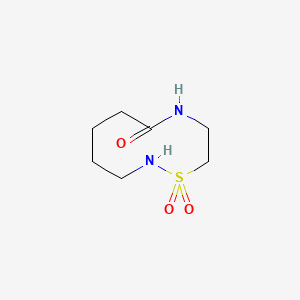
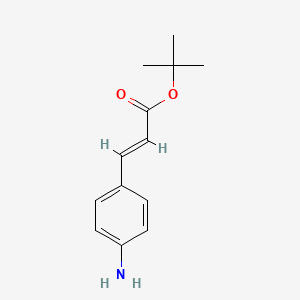
![Dispiro[3.0.3.1]nonan-9-amine](/img/structure/B13551962.png)
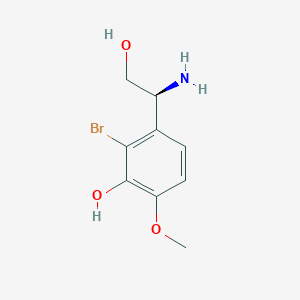
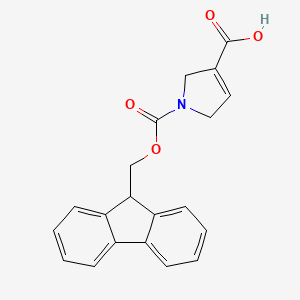
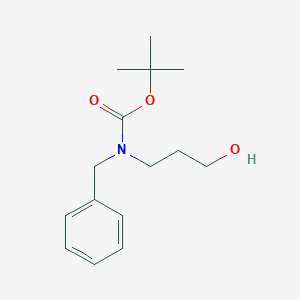
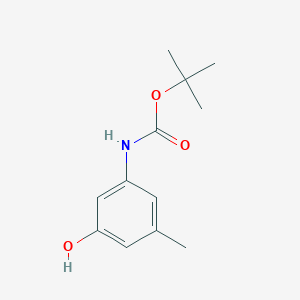

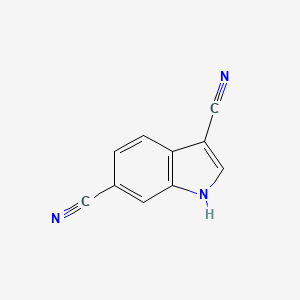
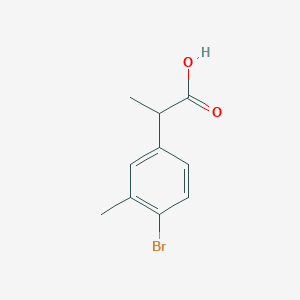

![Tert-butyl2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate](/img/structure/B13552014.png)
